molecular formula C12H21F3O B12539662 3-(Trifluoromethyl)undec-2-en-1-ol CAS No. 821799-33-1

3-(Trifluoromethyl)undec-2-en-1-ol

Cat. No.: B12539662
CAS No.: 821799-33-1
M. Wt: 238.29 g/mol
InChI Key: NYKMAUOAUAYJCN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)undec-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an undec-2-en-1-ol backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group is known for its high electronegativity and lipophilicity, making this compound of interest in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation process, which can be achieved using reagents such as trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) under photoredox catalysis conditions . This method involves the generation of trifluoromethyl radicals, which then react with the undec-2-en-1-ol substrate to form the desired product.

Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)undec-2-en-1-ol may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)undec-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of saturated trifluoromethyl alcohols.

    Substitution: Formation of trifluoromethyl-substituted amines or thiols.

Scientific Research Applications

3-(Trifluoromethyl)undec-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)undec-2-en-1-ol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include single-electron transfer processes facilitated by the trifluoromethyl group’s high electronegativity .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)undec-2-en-1-ol is unique due to the specific positioning of the trifluoromethyl group on the undec-2-en-1-ol backbone, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

821799-33-1

Molecular Formula

C12H21F3O

Molecular Weight

238.29 g/mol

IUPAC Name

3-(trifluoromethyl)undec-2-en-1-ol

InChI

InChI=1S/C12H21F3O/c1-2-3-4-5-6-7-8-11(9-10-16)12(13,14)15/h9,16H,2-8,10H2,1H3

InChI Key

NYKMAUOAUAYJCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CCO)C(F)(F)F

Origin of Product

United States

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